molecular formula C23H23NO4 B14012040 Fmoc-D-beta-allylproline

Fmoc-D-beta-allylproline

Cat. No.: B14012040
M. Wt: 377.4 g/mol
InChI Key: ZZYQUDUWULJEHG-HSZRJFAPSA-N
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Description

Fmoc-D-beta-allylproline is a derivative of proline, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-beta-allylproline typically involves the protection of the amino group of D-beta-allylproline with the Fmoc group. This can be achieved by reacting D-beta-allylproline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the allyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-beta-allylproline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Substitution: Palladium catalysts are used for allyl group substitution reactions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the allyl group to an epoxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the allyl group to a saturated alkyl group.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields D-beta-allylproline.

    Substitution: Substitution reactions can yield various allyl-substituted derivatives.

    Oxidation: Oxidation of the allyl group forms an epoxide derivative.

    Reduction: Reduction of the allyl group forms a saturated alkyl derivative.

Scientific Research Applications

Chemistry

Fmoc-D-beta-allylproline is widely used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. Its ability to protect the amino group while allowing for selective reactions at the allyl group makes it a valuable tool in organic synthesis .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The incorporation of this compound into peptides allows for the investigation of the structural and functional properties of proteins.

Medicine

This compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be selectively modified makes it useful in the development of targeted drug delivery systems.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.

Mechanism of Action

The mechanism of action of Fmoc-D-beta-allylproline involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . The allyl group can undergo various chemical modifications, providing a versatile tool for the synthesis of complex peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-proline: Similar to Fmoc-D-beta-allylproline but lacks the allyl group.

    Fmoc-D-proline: Similar to this compound but lacks the allyl group.

    Fmoc-L-beta-allylproline: Similar to this compound but with the L-configuration.

Uniqueness

This compound is unique due to the presence of both the Fmoc protecting group and the allyl group. This combination allows for selective protection and modification, making it a valuable tool in peptide synthesis. The D-configuration also provides different stereochemical properties compared to its L-counterpart, which can be important in the synthesis of biologically active peptides.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-enylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H23NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20H,1,7,12-15H2,(H,25,26)/t23-/m1/s1

InChI Key

ZZYQUDUWULJEHG-HSZRJFAPSA-N

Isomeric SMILES

C=CC[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C=CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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